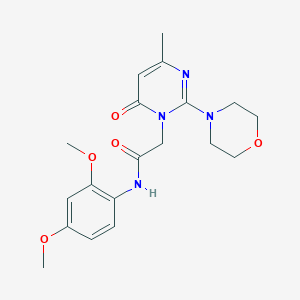

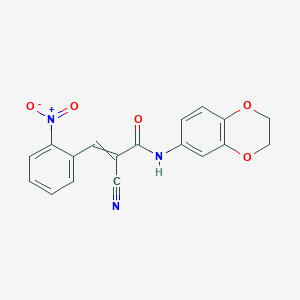

![molecular formula C21H29N3O4 B2492354 1-苄基-2-{(1S)-1-[(叔丁氧羰基)氨基]-2-甲基丙基}-5-甲基-1H-咪唑-4-羧酸 CAS No. 790663-97-7](/img/structure/B2492354.png)

1-苄基-2-{(1S)-1-[(叔丁氧羰基)氨基]-2-甲基丙基}-5-甲基-1H-咪唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules involving imidazole units and tert-butoxycarbonyl (Boc) protected amino acids typically employs strategies like active ester methods or dicyclohexylcarbodiimide (DCC) condensation to form ester linkages. For instance, Keglević et al. (1972) demonstrated the high-yield synthesis of glycosyl esters of amino acids utilizing imidazole in ester linkage formation, showcasing the versatility of imidazole in synthetic chemistry (Keglević, Kornhauser, & Valenteković, 1972).

Molecular Structure Analysis

Imidazole and its derivatives are critical in the formation of coordination polymers and complexes, as indicated by studies on the structural characterization of these polymers. For example, He et al. (2020) synthesized and characterized coordination polymers with imidazole, demonstrating the structural diversity and complexity these molecules can exhibit (He et al., 2020).

Chemical Reactions and Properties

Imidazole derivatives are key intermediates in various chemical reactions, including the synthesis of thiadiazole derivatives, which exhibit antimicrobial activities, as demonstrated by Pund et al. (2020) (Pund et al., 2020). These studies highlight the chemical reactivity and potential applications of imidazole-containing compounds in medicinal chemistry.

Physical Properties Analysis

The physical properties of imidazole derivatives, such as crystallinity and solvate formation, play a crucial role in their chemical behavior and application potential. Patra and Goldberg (2013) elucidated the crystalline structures of imidazole-derived coordination polymers, providing insight into their assembly and interaction patterns (Patra & Goldberg, 2013).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, including their reactivity and interaction with various functional groups, are fundamental to their applications in synthesis and material science. Lu et al. (2017) explored the esterification of primary benzylic C-H bonds with carboxylic acids catalyzed by iron(III) complexes containing an imidazole unit, showcasing the catalytic potential of these compounds (Lu, Zhu, Sun, & Shen, 2017).

科学研究应用

Ligand Synthesis and Complex Formation: Mundwiler等人(2004年)的研究讨论了混合配体fac-三羰基配合物,其中咪唑组分用于合成生物活性分子。这项研究突出了使用咪唑和相关化合物在创建新的复合物方面的潜力,这些复合物可以在各种化学过程中发挥益处(Mundwiler et al., 2004)。

氨基酸的糖酯合成: Keglević等人(1972年)描述了氨基酸的糖酯合成,包括咪唑的衍生物,使用涉及咪唑直接参与酯键形成的方法。这项研究在碳水化合物化学领域具有重要意义,展示了咪唑衍生物在合成复杂有机化合物方面的多功能性(Keglević等人,1972年)。

核苷和核苷酸的合成: Kojima等人(2000年)的研究涉及咪唑-4-羧酰胺基团的化学转化,展示了其在核苷和核苷酸合成中的应用。这项研究在药物化学和药物设计领域具有重要意义,特别是对于新治疗剂的开发(Kojima et al., 2000)。

杂环氨基酸的合成: Dzedulionytė等人(2021年)报告了使用[3+2]环加成过程合成新功能化的杂环氨基酸。这项研究展示了咪唑衍生物在创建可能在制药化学中具有重要影响的新氨基酸结构方面的应用(Dzedulionytė等人,2021年)。

手性α,α-二烷基α-氨基酸的合成: Rojas‐Lima等人(2005年)讨论了从噁唑烷酮合成手性α,α-二烷基α-氨基酸,突出了类似咪唑化合物在合成复杂氨基酸结构中的作用。这对于制药中使用的手性化合物的开发至关重要(Rojas‐Lima等人,2005年)。

未来方向

属性

IUPAC Name |

1-benzyl-5-methyl-2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c1-13(2)16(23-20(27)28-21(4,5)6)18-22-17(19(25)26)14(3)24(18)12-15-10-8-7-9-11-15/h7-11,13,16H,12H2,1-6H3,(H,23,27)(H,25,26)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCYLUSEHCNMCC-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1CC2=CC=CC=C2)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N1CC2=CC=CC=C2)[C@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

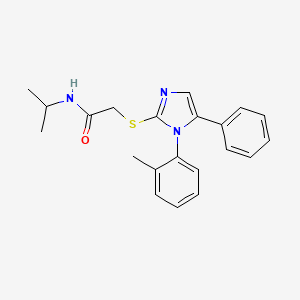

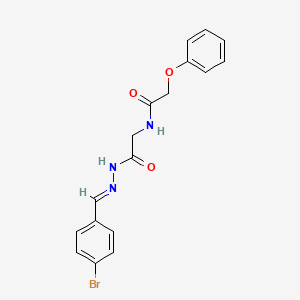

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)

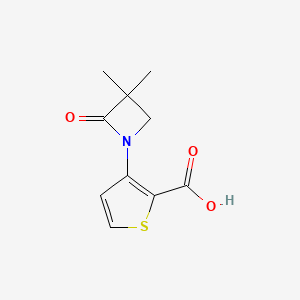

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)

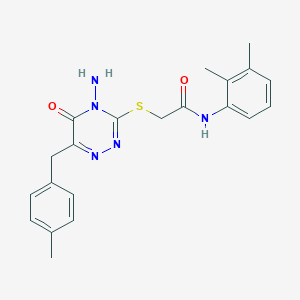

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

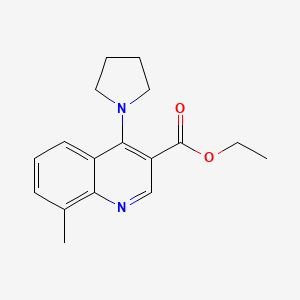

![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)

![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)

![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)